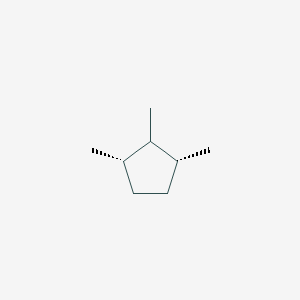

Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)-

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclopentane derivatives often employs strategies such as semi-pinacol rearrangements, palladium-catalyzed trimethylenemethane cycloadditions, and reactions with α-trifluoromethyl-styrenes to construct cyclopentane rings with high yields and enantioselectivities. Key methods involve the use of 2-acylfuran derivatives and boron trifluoride-diethyl ether complex or trimethylsilyl triflate and methoxytrimethylsilane for converting acylfurans into 1,3-cyclopentanediones (Ikeuchi et al., 2022), and the construction of spirocyclic oxindolic cyclopentanes through palladium-catalyzed cycloaddition (Trost, Cramer, & Silverman, 2007).

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives reveals their versatility as building blocks in organic synthesis, facilitating the construction of complex structures. Cyclopentane-1,3-dione has been highlighted as a novel isostere for the carboxylic acid functional group, demonstrating the cyclopentane structure's ability to mimic the physical-chemical properties of carboxylic acids and serve as a valuable component in drug design (Ballatore et al., 2011).

Chemical Reactions and Properties

Cyclopentane derivatives undergo various chemical reactions, including enantioselective cycloadditions, which allow for the formation of highly functionalized structures with multiple stereogenic centers. These reactions are pivotal for synthesizing cyclopentanes with enantioselectivities and diastereoselectivities, enabling the synthesis of multisubstituted cyclopentanes (Tan et al., 2008).

Physical Properties Analysis

The physical properties of cyclopentane derivatives, such as melting points, solubility, and crystal structures, are crucial for their application in material science and pharmaceuticals. Studies on polyethylene containing 1,3-cyclopentane units show the impact of cyclopentane structures on the material properties, including melting behavior and crystallinity (Naga, Kikuchi, & Toyota, 2006).

Chemical Properties Analysis

Cyclopentane derivatives exhibit a range of chemical properties that make them useful in organic synthesis and drug design. For instance, the palladium-catalyzed trimethylenemethane cycloaddition allows for the formation of cyclopentanes with quaternary centers substituted by the trifluoromethyl group, demonstrating the compound's utility in creating structurally diverse and functionally rich molecules (Trost & Debien, 2015).

Aplicaciones Científicas De Investigación

Thermal Behavior Analysis

Research by Térol et al. (1992) on a series of 1,2,2-trimethyl cyclopentane carboxylic acids revealed diverse thermal behaviors, including glassy, amorphous, crystalline, and polymorphous compounds, as well as tautomeric mixtures. This study emphasizes the complex thermal dynamics of cyclopentane derivatives, hinting at their potential applications in materials science where thermal stability and phase transitions are crucial (Térol, B. Pauvert, A. Bouassab, P. Chevallet, G. Cassanas, 1992).

Synthesis and Structural Analysis

Martins et al. (1996) investigated the effect of the cyclopentane ring on the regiochemistry of reactions involving 2-acetylcyclopentanones and β-methoxyvinyl trifluoromethyl ketone derivative, leading to the synthesis of 4,5-trimethylene-4,5-dihydroisoxazoles. This study not only contributes to organic synthesis methodologies but also offers insights into the influence of cyclopentane's structure on reaction outcomes (Martins, A. Flores, R. Freitag, N. Zanatta, 1996).

Kitagawa et al. (1980) demonstrated that acid treatment of a specific 1-epoxyethyl-1,2,2-trimethyl-cyclopentane derivative yields products through successive methyl migrations and oxorane ring closure. This research provides a pathway for generating complex organic structures from simpler cyclopentane derivatives, showcasing the versatility of cyclopentane in synthetic chemistry (Kitagawa, H. Shibuya, H. Fujioka, Yoshio Yamamoto, A. Kajiwara, K. Kitamura, A. Miyao, T. Hakoshima, K. Tomita, 1980).

Chemical Kinetics and Decomposition

Tsang (1978) explored the thermal decomposition of cyclopentane and related compounds, highlighting mechanisms involving isomerization and minor pathways leading to other hydrocarbons. This study aids in understanding the kinetic behaviors of cyclopentane under high temperatures, which can be relevant for combustion and pyrolysis processes (Tsang, 1978).

Propiedades

IUPAC Name |

(1R,3S)-1,2,3-trimethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7+,8? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWNHOPGKQCXIQ-DHBOJHSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025626, DTXSID501025723 | |

| Record name | (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)- | |

CAS RN |

2613-69-6, 19374-46-0 | |

| Record name | (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19374-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

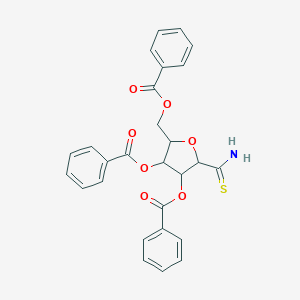

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)